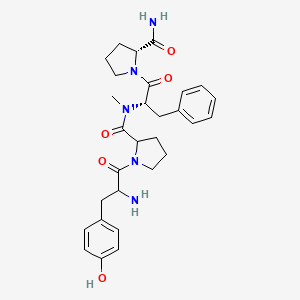

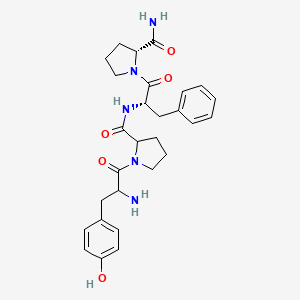

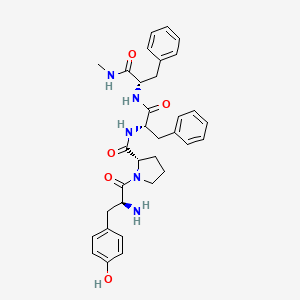

Tyr-Pro-Phe-Phe-NHCH3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Tyr-Pro-Phe-Phe-NHCH3 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : L'acide aminé initial, la tyrosine, est attaché à la résine.

Couplage : Chaque acide aminé subséquent (proline, phénylalanine, phénylalanine) est couplé à la chaîne croissante à l'aide de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Déprotection : Les groupes protecteurs des acides aminés sont éliminés à l'aide d'acide trifluoroacétique (TFA).

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, et la chromatographie liquide haute performance (HPLC) est utilisée pour la purification. L'utilisation de technologies de pointe garantit un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Tyr-Pro-Phe-Phe-NHCH3 subit diverses réactions chimiques, notamment :

Oxydation : Le résidu tyrosine peut être oxydé pour former de la dityrosine ou d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent cibler les liaisons peptidiques ou les chaînes latérales spécifiques des acides aminés.

Substitution : Les réactions de substitution peuvent modifier les chaînes latérales des acides aminés, telles que la nitration des résidus phénylalanine.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène (H2O2) ou d'autres agents oxydants.

Réduction : Borohydrure de sodium (NaBH4) ou d'autres agents réducteurs.

Substitution : Acide nitrique (HNO3) pour les réactions de nitration.

Principaux produits formés

Oxydation : Dityrosine, dérivés oxydés de la phénylalanine.

Réduction : Liaisons peptidiques réduites, chaînes latérales d'acides aminés modifiées.

Substitution : Résidus de phénylalanine nitrés.

Applications De Recherche Scientifique

Tyr-Pro-Phe-Phe-NHCH3 a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Investigé pour son rôle dans la modulation de la douleur et l'interaction avec les récepteurs opioïdes.

Médecine : Exploré comme agent thérapeutique potentiel pour la gestion de la douleur sans les effets secondaires associés aux opioïdes traditionnels.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme composé de référence dans les techniques analytiques

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur μ-opioïde, un récepteur couplé aux protéines G (RCPG) situé dans le système nerveux central. Lors de la liaison, il active le récepteur, ce qui conduit à l'inhibition de l'adénylate cyclase, à la réduction des niveaux d'adénosine monophosphate cyclique (AMPc) et à la diminution subséquente de la libération de neurotransmetteurs. Cela se traduit par des effets analgésiques et une modulation des voies de la douleur .

Mécanisme D'action

Tyr-Pro-Phe-Phe-NHCH3 exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor (GPCR) located in the central nervous system. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and modulation of pain pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

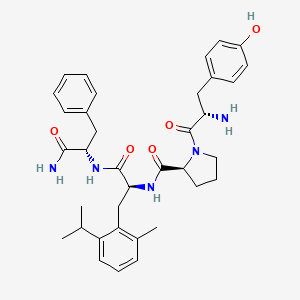

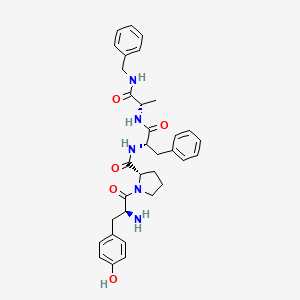

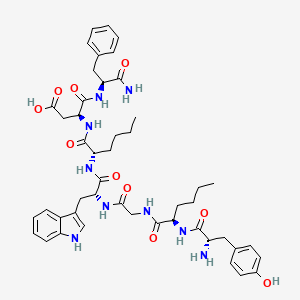

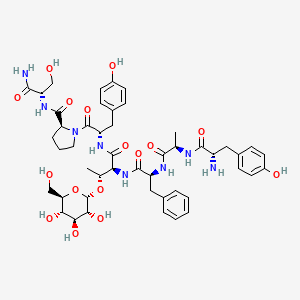

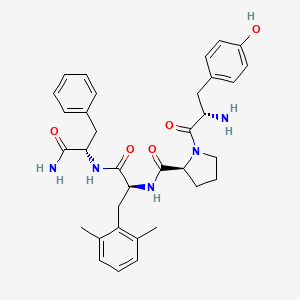

Endomorphine 1 : Tyr-Pro-Trp-Phe-NHCH3

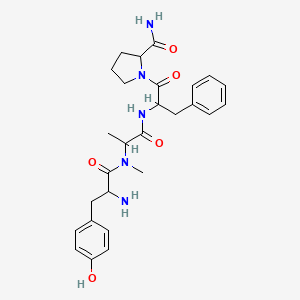

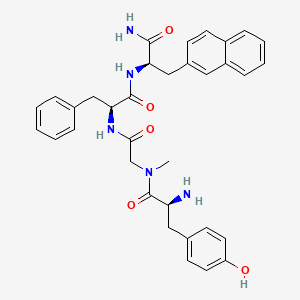

Leu-enképhaline : Tyr-Gly-Gly-Phe-Leu

Met-enképhaline : Tyr-Gly-Gly-Phe-Met

Unicité

Tyr-Pro-Phe-Phe-NHCH3 est unique en raison de sa forte affinité et de sa sélectivité pour le récepteur μ-opioïde, ce qui le distingue des autres peptides opioïdes. Sa séquence d'acides aminés spécifique et sa conformation structurale contribuent à ses propriétés analgésiques puissantes et à ses effets secondaires réduits par rapport aux opioïdes traditionnels .

Propriétés

Formule moléculaire |

C33H39N5O5 |

|---|---|

Poids moléculaire |

585.7 g/mol |

Nom IUPAC |

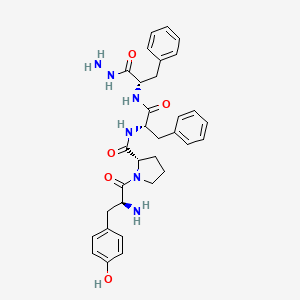

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H39N5O5/c1-35-30(40)27(20-22-9-4-2-5-10-22)36-31(41)28(21-23-11-6-3-7-12-23)37-32(42)29-13-8-18-38(29)33(43)26(34)19-24-14-16-25(39)17-15-24/h2-7,9-12,14-17,26-29,39H,8,13,18-21,34H2,1H3,(H,35,40)(H,36,41)(H,37,42)/t26-,27-,28-,29-/m0/s1 |

Clé InChI |

WEITVBLLGNOHNQ-DZUOILHNSA-N |

SMILES isomérique |

CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |

SMILES canonique |

CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-(3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl)-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B10853656.png)

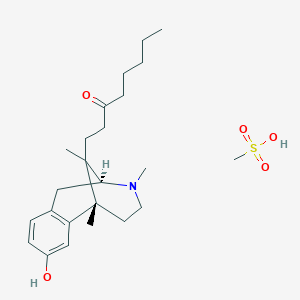

![1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853666.png)

![Methyl 2-[3-ethenyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B10853671.png)